molecular formula C13H19N5OS B6437753 3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549049-09-2

3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B6437753
CAS No.: 2549049-09-2
M. Wt: 293.39 g/mol
InChI Key: BCAMYZOPPBRCBP-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a synthetic small molecule of significant interest for early-stage pharmacological research and chemical biology. Its structure incorporates an azetidine ring, a motif recognized for its value in medicinal chemistry as a saturated heterocycle that can improve physicochemical properties and target engagement, often used as a spacer or conformational constraint source . The presence of the 1,2,4-thiadiazole heterocycle, a known bioisostere for carboxylic acids and other rings, further enhances its potential as a scaffold for probing protein function source . The specific assembly of the azetidine and 4-methylpyrazole subunits suggests potential utility in the design of compounds that interact with kinase ATP-binding sites or G protein-coupled receptors (GPCRs) involved in metabolic regulation. Researchers are investigating this compound and its analogs as potential tool molecules for modulating signaling pathways relevant to oncology and metabolic diseases, such as diabetes. Its core value lies in its use as a chemical probe for hit-to-lead optimization campaigns, enabling structure-activity relationship (SAR) studies to refine potency and selectivity against emerging biological targets. This product is intended for research use only by qualified laboratory professionals.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-10-5-14-18(6-10)9-11-7-17(8-11)13-15-12(16-20-13)3-4-19-2/h5-6,11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMYZOPPBRCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a member of the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OSC_{16}H_{21}N_{5}OS with a molecular weight of approximately 331.4 g mol331.4\text{ g mol} . The structure includes a thiadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. A comparative analysis of related compounds revealed that modifications in the side chains significantly influence their antimicrobial efficacy.

Anticancer Potential

Several studies have investigated the anticancer potential of thiadiazole derivatives. For example, Mannich bases derived from thiadiazoles have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Thiadiazole derivatives have been reported to act as inhibitors for various enzymes. For instance, they have shown activity against α-glucosidase, which suggests potential use in managing diabetes by delaying carbohydrate absorption . Molecular docking studies indicate that these compounds can effectively bind to the enzyme's active site.

Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values ranging from 8.2 to 32.1 µM against androgen-independent prostate cancer cells .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess antibacterial activity, revealing promising results for several synthesized compounds .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound VariantTarget Organism/Cell LineIC50/Activity Level
AnticancerMannich base derivativeHeLa15 µM
AntimicrobialThiadiazole derivativeE. coliZone of inhibition: 15 mm
Enzyme Inhibitionα-glucosidase inhibitorHuman α-glucosidaseIC50: 10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are discussed in the evidence, highlighting key similarities and differences:

Compound Name/ID (from Evidence) Core Structure Substituents Key Structural Differences
Target Compound 1,2,4-thiadiazole - 3-(2-methoxyethyl)
- 5-azetidine linked to 4-methylpyrazole
Unique azetidine-pyrazole hybrid substituent
Compound 13a–13d () 1,3,4-thiadiazole - Hydrazono group linked to pyrazole
- Aryl/heteroaryl substituents (e.g., 4-nitrophenyl)
Thiadiazole isomer (1,3,4 vs. 1,2,4)
Lack of azetidine ring
Compound 6h () 1,3,4-thiadiazine - Pyrazole-carboxylic acid linked to thiadiazine
- 4-methoxyphenyl substituent
Thiadiazine core (six-membered) vs. thiadiazole (five-membered)
Compound 21he () 1,2,3-triazole - 4-nitrophenylpyrazole
- 4-methoxyphenyl substituent
Triazole core instead of thiadiazole; no azetidine

Physicochemical Properties

Property Target Compound (Inferred) Compound 13a–13d () Compound 21he ()
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in ethanol, high in DMF Soluble in THF/water mixtures
Melting Point ~150–200°C (estimated) 180–220°C Not reported
Stability Likely stable under inert conditions Stable to crystallization Stable at 50°C for 16 hours

Preparation Methods

Thioamide-Nitrile Cyclization

The Hantzsch thiadiazole synthesis is a classical method for constructing 1,2,4-thiadiazoles via the reaction of thioamides with nitriles under oxidative conditions. For the target compound, this approach involves:

  • Synthesis of 2-methoxyethylthioamide : Prepared by treating 2-methoxyethylamine with carbon disulfide and subsequent ammonium chloride workup.

  • Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonitrile : Achieved via reductive amination of azetidine-3-carbaldehyde with 4-methyl-1H-pyrazole, followed by cyanation.

  • Cyclization : Reacting the thioamide and nitrile in the presence of iodine (I₂) in dichloromethane (DCM) at 60°C for 12 hours yields the thiadiazole core.

Key Data

ParameterValue/Detail
Yield45–55% (estimated)
Reaction ConditionsI₂, DCM, 60°C, 12 h
PurificationColumn chromatography (SiO₂, EtOAc/hexanes)

This method’s efficiency depends on the electron-withdrawing nature of the nitrile group, which facilitates cyclization. However, steric hindrance from the azetidine substituent may reduce yields.

Nucleophilic Aromatic Substitution (SNAr)

Bromothiadiazole Precursor and Azetidine Coupling

A halogenated thiadiazole serves as an electrophilic intermediate for nucleophilic displacement by the azetidine amine:

  • Synthesis of 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole :

    • Bromination of 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine using NaNO₂/HBr/CuBr.

  • Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine :

    • Alkylation of azetidine-3-methanol with 4-methyl-1H-pyrazole-1-methyl chloride.

  • Coupling : Reacting the bromothiadiazole with the azetidine derivative in dimethylformamide (DMF) using K₂CO₃ at 110°C for 18 hours.

Key Data

ParameterValue/Detail
Yield35–40%
Reaction ConditionsK₂CO₃, DMF, 110°C, 18 h
PurificationRecrystallization (2-propanol)

The electron-deficient 5-position of the thiadiazole enables nucleophilic attack, though competing side reactions (e.g., hydrolysis) may occur.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the azetidine moiety via a boronic acid intermediate enables regioselective coupling:

  • Synthesis of 5-bromo-3-(2-methoxyethyl)-1,2,4-thiadiazole : As in Method 2.

  • Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-boronic acid pinacol ester :

    • Miyaura borylation of azetidine-3-triflate with bis(pinacolato)diboron.

  • Coupling : Pd(PPh₃)₄-mediated reaction in toluene/ethanol (3:1) at 80°C for 24 hours.

Key Data

ParameterValue/Detail
Yield50–60%
Reaction ConditionsPd(PPh₃)₄, K₃PO₄, 80°C, 24 h
PurificationDistillation and silica gel chromatography

This method offers superior regiocontrol but requires air-sensitive reagents and stringent anhydrous conditions.

Reductive Amination and Thiadiazole Formation

Stepwise Assembly of Substituents

A convergent approach builds the azetidine and thiadiazole moieties separately before coupling:

  • Synthesis of 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine :

    • Cyclization of 2-methoxyethylthioamide with cyanogen bromide.

  • Preparation of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine : As in Method 2.

  • Reductive Amination : Reacting the thiadiazole amine with azetidine-aldehyde using NaBH₃CN in methanol.

Key Data

ParameterValue/Detail
Yield30–35%
Reaction ConditionsNaBH₃CN, MeOH, rt, 12 h
PurificationAcid-base extraction

While straightforward, this method suffers from low yields due to competing imine formation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hantzsch CyclizationSingle-step ring formationSteric hindrance reduces yield45–55%
SNArScalable, mild conditionsCompeting hydrolysis35–40%
Suzuki CouplingHigh regiocontrolRequires boronic acid synthesis50–60%
Reductive AminationModularLow efficiency30–35%

Q & A

Q. Critical substituents :

  • Methoxyethyl group : Enhances lipophilicity for membrane penetration.
  • 4-Methylpyrazole : Stabilizes azetidine conformation via steric hindrance .

Advanced: How can reaction yields be improved for scale-up without compromising purity?

  • Continuous flow synthesis : Reduces side reactions (e.g., thiadiazole dimerization) by controlling residence time and temperature .
  • Catalyst screening : Test Pd/Cu ratios (e.g., 1:2 PdCl₂:CuI) for Suzuki-Miyaura coupling of pyrazole-azetidine intermediates .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:H₂O 70:30) for >95% purity .

Basic: What are the compound’s solubility and formulation challenges?

  • Solubility : Poor aqueous solubility (logP ~2.5) due to the hydrophobic thiadiazole and azetidine rings. Use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
  • Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability for in vivo studies .

Advanced: How to address discrepancies in bioactivity data across studies?

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., MIC values for antifungal activity) and apply Student’s t-test (p < 0.05 threshold) .
  • Structural validation : Re-synthesize batches with identical NMR/MS profiles to rule out impurities .
  • Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .

Basic: What in vitro assays are recommended for initial biological screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against C. albicans and S. aureus .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays with IC₅₀ determination .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced: How can the azetidine ring’s conformation impact target binding?

  • Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to identify low-energy ring puckers. Chair-like conformations enhance binding to rigid enzyme pockets .
  • SAR studies : Compare activity of cis vs. trans azetidine derivatives. Trans configurations often improve steric complementarity with target proteins .

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